molecular formula C14H16N2 B2405197 3,3',4,4'-Tetramethyl-2,2'-bipyridine CAS No. 865074-48-2

3,3',4,4'-Tetramethyl-2,2'-bipyridine

Cat. No. B2405197
CAS RN: 865074-48-2
M. Wt: 212.296
InChI Key: TZUWXIVMJCCOEQ-UHFFFAOYSA-N
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Description

“4,4’,6,6’-Tetramethyl-2,2’-bipyridine” is a chemical compound with the CAS Number: 4444-27-3. It has a molecular weight of 212.29 .


Synthesis Analysis

The synthesis of bipyridinium salts, which are similar to the compound , involves commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .


Molecular Structure Analysis

Bipyridines represent a heteroaromatic scaffold with tremendous use across various research fields. X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .


Chemical Reactions Analysis

Bipyridinium salts are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .


Physical And Chemical Properties Analysis

The physical form of “4,4’,6,6’-Tetramethyl-2,2’-bipyridine” is solid. It is stored in a dry room at normal temperature .

Scientific Research Applications

Chemical Scaffold for Inhibitor Design

3,3',4,4'-Tetramethyl-2,2'-bipyridine derivatives have been explored as a chemical scaffold for designing new inhibitors. A study demonstrated their application in inhibiting transthyretin (TTR) fibrillogenesis, a process involved in amyloid diseases. This research highlights the significance of the right combination of hydrogen-bond sites and the presence of iodine in these derivatives for effective inhibition (Dessì et al., 2020).

Methylation Resistance

The structure of 3,3'-N,N'-bis(amino)-2,2'-bipyridine, a variant of 4,4'-bipyridines, has been investigated for its unusual resistance to methylation. This study adds to the understanding of the chemical behavior of bipyridines under different conditions (ChisholmDanielle et al., 2011).

In Situ Oxidation and Decarboxylation

The in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions have been studied. This research contributes to the understanding of the structural transformations and applications of bipyridines in coordination chemistry (Kelly et al., 2013).

Energy Transfer Dynamics

4,4',5,5'-Tetramethyl-2,2'-bipyridine has been used in the synthesis and study of tetranuclear FeRe3 chromophore-quencher complexes. This research explores the energy transfer dynamics in these complexes, advancing the field of photophysical chemistry (Knight et al., 2008).

Coordination Compounds and Metal-Organic Frameworks

The coordination behavior of 4,4',6,6'-Tetramethyl-2,2'-bipyridine with various metals has been investigated. This research contributes significantly to the development of new coordination compounds and metal-organic frameworks, which have potential applications in catalysis and materials science (Hall et al., 1966).

Applications in Solar Cells

The use of tetramethyl-bipyridine derivatives in dye-sensitized solar cells (DSSC) has been researched. These studies focus on developing new ligands to improve metal oxide surface binding properties in DSSCs, contributing to advancements in renewable energy technologies (Woodward et al., 2015).

Mechanism of Action

The mechanism of action of bipyridinium salts in redox flow batteries involves quasi-reversible redox processes .

Safety and Hazards

The safety information for “4,4’,6,6’-Tetramethyl-2,2’-bipyridine” includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 .

Future Directions

Bipyridinium salts, similar to the compound , are being explored for their applications in redox flow batteries .

properties

IUPAC Name

2-(3,4-dimethylpyridin-2-yl)-3,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-7-15-13(11(9)3)14-12(4)10(2)6-8-16-14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUWXIVMJCCOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C2=NC=CC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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